- Pheromone synthesis. Part 261: Synthesis of four pyrazines produced by females of the Korean apricot wasp, Eurytoma maslovskii, Tetrahedron, 2017, 73(32), 4766-4769

Cas no 926-62-5 (Isobutylmagnesium Bromide)

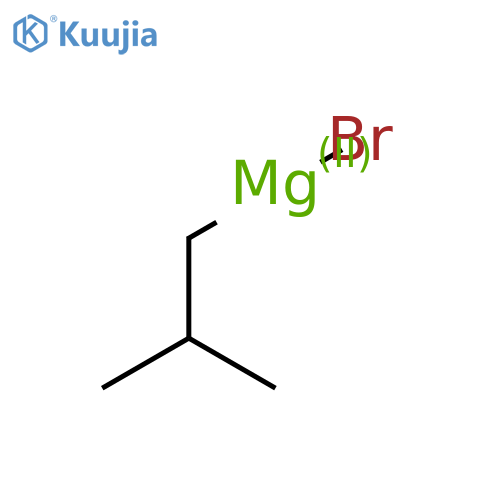

Isobutylmagnesium Bromide structure

Produktname:Isobutylmagnesium Bromide

Isobutylmagnesium Bromide Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Magnesium,bromo(2-methylpropyl)-

- Isobutylmagnesium Bromide

- ISO-BUTYLMAGNESIUM BROMIDE

- ISOBUTYLMAGNESIUM BROMIDE 1M THF

- Isobutylmagnesium Bromide, 1.0 M solution in THF, SpcSeal

- Isobutylmagnesium bromide, 2.0 M solution in diethyl ether, SpcSeal

- magnesium,2-methanidylpropane,bromide

- 2.0 M solution in diethyl ether, MkSeal

- iBuMgBr solution

- Isobutylmagnesium bromide, 2M solution in diethyl ether, AcroSeal(R)

- isobutylmagnesiumbromide

- bromo(isobutyl)magnesium

- iso-butymagnesium bromide

- isobutyl-magnesium bromide

- isobutyl magnesium bromide

- Iso-butyl magnesium bromide

- 2-methylpropylmagnesiumbromide

- bromo(2-methylpropyl)magnesium

- CMWBEISSZHZIMU-UHFFFAOYSA-M

- OR52618

- OR320117

- OR320118

- Isobutylmagne

- Bromoisobutylmagnesium

- Isobutylmagnesium bromide, 1.0 M in THF

- Bromo(2-methylpropyl)magnesium (ACI)

- Isobutylmagnesium bromide (6CI)

- Magnesium, bromoisobutyl- (7CI, 8CI)

- 2-Methyl-1-propyl magnesium bromide

- 2-Methylpropylmagnesium bromide

-

- MDL: MFCD00075126

- Inchi: 1S/C4H9.BrH.Mg/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q;;+1/p-1

- InChI-Schlüssel: CMWBEISSZHZIMU-UHFFFAOYSA-M

- Lächelt: Br[Mg]CC(C)C

Berechnete Eigenschaften

- Genaue Masse: 159.97400

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 6

- Anzahl drehbarer Bindungen: 0

- Komplexität: 15

- Anzahl kovalent gebundener Einheiten: 3

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 0

- Oberflächenladung: 0

- Tautomerzahl: nichts

- XLogP3: nichts

Experimentelle Eigenschaften

- Farbe/Form: Nicht bestimmt

- Dichte: 0.941 g/mL at 25 °C

- Schmelzpunkt: 51-53 ºC

- Siedepunkt: 122-123 ºC (0.2 Torr)

- Flammpunkt: Fahrenheit: -29,2° f

Celsius: -34° c - PSA: 0.00000

- LogP: 2.45560

- Farbe/Form: 2.0 M in diethyl ether

- Löslichkeit: Nicht bestimmt

Isobutylmagnesium Bromide Sicherheitsinformationen

-

Symbol:

- Prompt:gefährlich

- Signalwort:Danger

- Gefahrenhinweis: H224,H302,H315,H318,H336

- Warnhinweis: P210,P261,P280,P305+P351+P338

- Transportnummer gefährlicher Stoffe:UN 3399 4.3/PG 1

- WGK Deutschland:1

- Code der Gefahrenkategorie: 12-19-22-66-67

- Sicherheitshinweise: S16; S26; S36/37/39; S45

-

Identifizierung gefährlicher Stoffe:

- Gefahrenklasse:4.2

- Risikophrasen:R12; R14/15; R19; R22; R34

- Sicherheitsbegriff:4.2

- PackingGroup:I

Isobutylmagnesium Bromide Zolldaten

- HS-CODE:2931900090

- Zolldaten:

China Zollkodex:

2931900090Übersicht:

2931900090. Andere organisch-anorganische Verbindungen. MwSt:17.0% Steuerrückerstattungssatz:13.0% Regulatorische Bedingungen:AB (Zollabfertigungsformular für eingehende Waren, Zollabfertigungsformular für ausgehende Waren). MFN-Tarif:6,5% allgemeiner Tarif:30,0%

Zusammenfassung:

2931900090. andere anorganische Verbindungen. MwSt:17,0%.; Steuerermäßigungssatz:13,0%.; Aufsichtsbedingungen:AB(Bescheinigung über die Kontrolle der Waren im Inland, Bescheinigung über die Kontrolle der Waren im Auslauf). MFN-Tarif:6,5% Allgemeintarif:30,0%

Isobutylmagnesium Bromide Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D754975-250g |

Isobutylmagnesium Bromide |

926-62-5 | 95% | 250g |

$185 | 2023-09-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I812120-500ml |

Isobutylmagnesium Bromide |

926-62-5 | 2.0 M solution in diethyl ether, MkSeal | 500ml |

¥816.00 | 2022-01-11 | |

| TRC | B700173-100ml |

Isobutylmagnesium Bromide |

926-62-5 | 100ml |

170.00 | 2021-08-16 | ||

| abcr | AB137320-250 g |

Isobutylmagnesium bromide (17% in Tetrahydrofuran, ca. 1mol /L); . |

926-62-5 | 250 g |

€207.50 | 2023-07-20 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 338257-100ML |

926-62-5 | 100ML |

¥1248.97 | 2023-01-17 | |||

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0136530023- 500ml |

Isobutylmagnesium Bromide |

926-62-5 | 500ml |

¥ 644.7 | 2021-05-18 | ||

| Cooke Chemical | A5019412-500ML |

Isobutylmagnesium Bromide |

926-62-5 | 1.0MinTHF | 500ml |

RMB 359.20 | 2025-02-21 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 338257-100l |

Isobutylmagnesium Bromide |

926-62-5 | 100l |

¥1405.52 | 2024-12-20 | ||

| TRC | B700173-10ml |

Isobutylmagnesium Bromide |

926-62-5 | 10ml |

45.00 | 2021-08-16 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I81400-100ml |

ISOBUTYLMAGNESIUM BROMIDE |

926-62-5 | 2.0 M solution in diethyl ether, Acseal | 100ml |

¥268.0 | 2023-09-07 |

Isobutylmagnesium Bromide Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 40 min, rt; 1 h, rt; 20 h, rt

Referenz

- Practical large-scale production of dihydrocapsiate, a nonpungent capsaicinoid-like substance, Bioscience, 2017, 81(2), 211-221

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; 30 min, reflux; 4 h, reflux

Referenz

- Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane, Organic & Biomolecular Chemistry, 2016, 14(3), 844-848

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; heated; 10 °C; overnight, rt

Referenz

- Iron-Catalyzed Cross-Coupling of Thioesters and Organomanganese Reagents, Chemistry - A European Journal, 2022, 28(62),

Synthetic Routes 5

Reaktionsbedingungen

Referenz

- Stereospecific Construction of Quaternary Carbon Stereocenters from Quaternary Carbon Stereocenters, Journal of the American Chemical Society, 2022, 144(16), 7066-7071

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 40 - 45 °C; 2 h, 45 °C

Referenz

- Method for preparing 2-alkylthiazole compound with 2-(alkylthio)thiazole as starting material, China, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran

Referenz

- Iridium-Catalyzed C(sp3)-H Borylation Using Silyl-Bipyridine Pincer Ligands, Angewandte Chemie, 2022, 61(22),

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran

Referenz

- Silver-promoted cascade radical cyclization of γ,δ-unsaturated oxime esters with P(O)H compounds: synthesis of phosphorylated pyrrolines, Chemical Communications (Cambridge, 2019, 55(97), 14697-14700

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Magnesium

Referenz

- Rhodium-Catalyzed Enantioselective Addition of Tricyclopropylboroxin to N-Sulfonylimines, Synthesis, 2016, 48(16), 2612-2618

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 1 h, 60 °C

Referenz

- Synthesis of ent-BE-43547A1 reveals a potent hypoxia-selective anticancer agent and uncovers the biosynthetic origin of the APD-CLD natural products, Nature Chemistry, 2017, 9(3), 264-272

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Magnesium Solvents: Diethyl ether

Referenz

- Synthesis and Biological Evaluation of 3-cyano-4H-chromene Derivatives Bearing Carbamate Functionality, Medicinal Chemistry (Sharjah, 2019, 15(3), 257-264

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 1.5 h, 60 °C

Referenz

- One-Pot Synthesis of 4-Quinolone via Iron-Catalyzed Oxidative Coupling of Alcohol and Methyl Arene, Organic Letters, 2020, 22(21), 8382-8386

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 0 °C

Referenz

- Syntheses and characterization of molecular weight enlarged olefin metathesis pre-catalysts, Comptes Rendus Chimie, 2017, 20(7), 717-723

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 2 h, 50 °C

Referenz

- Enantioselective preparation of chromanone derivatives by metal-free catalytic hydrogenation, China, , ,

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 55 °C; 55 - 60 °C; 55 - 60 °C

1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; -10 - -5 °C; 1 h, -10 - -5 °C

1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; -10 - -5 °C; 1 h, -10 - -5 °C

Referenz

- Preparation of alkylaniline compounds, China, , ,

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; rt → reflux; 90 min, reflux

Referenz

- Total synthesis and biological evaluation of rakicidin A and discovery of a simplified bioactive analog, Angewandte Chemie, 2016, 55(3), 1030-1035

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether , Water ; 0 °C; 30 min, rt; 15 min, reflux

Referenz

- Design, synthesis and antimalarial evaluation of novel thiazole derivatives, Bioorganic & Medicinal Chemistry Letters, 2016, 26(16), 3938-3944

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Magnesium Solvents: Diethyl ether ; 0 °C; 0 °C → rt; 1 h, rt

Referenz

- One-step Asymmetric Construction of 1,4-Stereocenters via Tandem Mannich-Isomerization Reactions Mediated by a Dual-functional Betaine Catalyst, JACS Au, 2022, 2(12), 2678-2685

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Magnesium ; rt

Referenz

- Novel method for preparing repaglinide intermediate (3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine) by subjecting o-fluorobenzonitrile to Grignard reaction, condensation reaction and reduction reaction, China, , ,

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 70 °C; 70 °C → rt; rt; 2 h, rt

Referenz

- Palladium-catalyzed intramolecular reductive olefin hydrocarbonation: benzylic hydrogen serving as a new hydrogen donor, Chemical Communications (Cambridge, 2017, 53(36), 4903-4906

Isobutylmagnesium Bromide Preparation Products

Isobutylmagnesium Bromide Verwandte Literatur

-

1. Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolitesJames E. Jeffery,Frank Kerrigan,Thomas K. Miller,Graham J. Smith,Gerald B. Tometzki J. Chem. Soc. Perkin Trans. 1 1996 2583

-

Rodney A. Fernandes,Naveen Chandra,Ashvin J. Gangani New J. Chem. 2020 44 17616

-

3. Synthesis of sphingosine relatives. Part 22. Synthesis of sulfobacin A, B and flavocristamide A, new sulfonolipids isolated from Chryseobacterium sp.Hirosato Takikawa,Dai Nozawa,Akihiro Kayo,Shin-etsu Muto,Kenji Mori J. Chem. Soc. Perkin Trans. 1 1999 2467

-

4. 466. Synthetical studies on terpenoids. Part II. The structure of “tagetone.”E. E. Boehm,V. Thaller,M. C. Whiting J. Chem. Soc. 1963 2535

-

5. Action of grignard reagents and dialkylcadmiums on alkylquinolinium and alkylisoquinolinium salts. A relation between the basic strength of anions and their orientation in nuclear substitution reactionsWilliam Bradley,Stanley Jeffrey J. Chem. Soc. 1954 2770

926-62-5 (Isobutylmagnesium Bromide) Verwandte Produkte

- 920165-93-1(N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-(pyridin-3-yl)methylbenzamide)

- 2384333-15-5(3-(2-{(tert-butoxy)carbonyl(methyl)amino}ethyl)(methyl)aminopropanoic acid)

- 852452-33-6(5-benzyl-2-phenyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione)

- 108006-54-8(Heraclenol 2'-O-isovalerate)

- 1443279-38-6(4-Bromo-1-(2-fluoro-ethyl)-5-methyl-1H-pyrazole)

- 2137869-76-0(2-{bicyclo2.2.2octan-2-yl}propane-2-sulfonyl chloride)

- 1209586-21-9(Ethyl 2-(2-Cyanoethyl)(cyclopropyl)aminoacetate)

- 166953-53-3(Tert-butyl 2-(piperidin-3-yloxy)acetate)

- 341968-18-1(Benzoic acid, 4-chloro-,2-methyl-2-[2-(methylthio)-4-quinazolinyl]hydrazide)

- 2680753-87-9(benzyl N-(2-cycloheptyl-2-hydroxypropyl)carbamate)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:926-62-5)ISOBUTYLMAGNESIUM BROMIDE

Reinheit:99%

Menge:200kg

Preis ($):Untersuchung